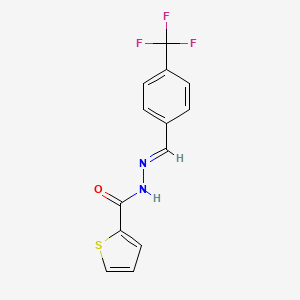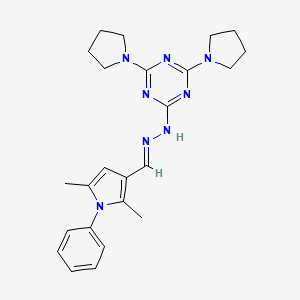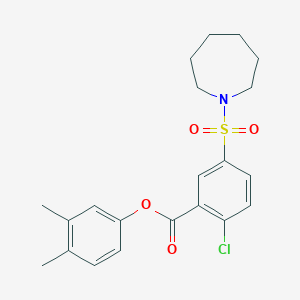![molecular formula C16H9ClN2OS B11671375 (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11671375.png)
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a heterocyclic compound that features a thiazole ring fused to a benzimidazole moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 2-chlorobenzaldehyde with 2-aminobenzimidazole in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chlorine atom in the benzylidene moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, leading to its observed biological activities. The compound may inhibit enzyme activity or interfere with cellular signaling pathways, resulting in its antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-2-(2-bromobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a bromine atom instead of chlorine.
(2E)-2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a fluorine atom instead of chlorine.
(2E)-2-(2-methylbenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The presence of the chlorine atom in (2E)-2-(2-chlorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may contribute to its unique reactivity and biological activity compared to its analogs. The electron-withdrawing nature of the chlorine atom can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
Molekularformel |
C16H9ClN2OS |
|---|---|
Molekulargewicht |
312.8 g/mol |
IUPAC-Name |
(2E)-2-[(2-chlorophenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-6-2-1-5-10(11)9-14-15(20)19-13-8-4-3-7-12(13)18-16(19)21-14/h1-9H/b14-9+ |
InChI-Schlüssel |
LSMPFFSYANAQSU-NTEUORMPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N3C4=CC=CC=C4N=C3S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2E)-2-{4-[(2-chlorobenzyl)oxy]benzylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11671293.png)

![1-(Adamantane-1-carbonyl)-2-[4-(propan-2-yloxy)phenyl]-1H,2H,3H,3AH-pyrrolo[1,2-A]quinoline-3,3-dicarbonitrile](/img/structure/B11671300.png)


![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11671310.png)
![(5E)-2-[(2-chlorophenyl)amino]-5-(4-ethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B11671323.png)
![N-(4-{[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11671335.png)
![(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B11671341.png)
![N-{4-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B11671344.png)
![3-[(4Z)-4-{[5-(4-bromophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11671347.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671369.png)
![N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide](/img/structure/B11671382.png)
